molecular formula C9H18N2O2 B7984901 [Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid

[Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid

Cat. No.: B7984901
M. Wt: 186.25 g/mol
InChI Key: JOTOEDNXURJBQE-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid ( 1354003-88-5) is a chiral piperidine-based compound offered as a high-quality building block for research and development. With a molecular formula of C9H18N2O2 and a molecular weight of 186.255 g/mol, this compound serves as an advanced intermediate in medicinal chemistry . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals . This reagent features a defined (R)-stereocenter on the piperidine ring, a key feature for creating enantioselective molecules. Its structure, which combines a methylaminoacetic acid moiety with a 1-methylpiperidine ring, makes it a valuable template for constructing potential protease inhibitors and other biologically active molecules. The compound is closely related to other piperidine-amino acid hybrids investigated as selective inhibitors for cysteine proteases and other enzyme targets . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can use this compound to explore new pharmaceutical leads, particularly in programs targeting enzymes that recognize chiral, nitrogen-containing heterocycles.

Properties

IUPAC Name

2-[methyl-[(3R)-1-methylpiperidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10-5-3-4-8(6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTOEDNXURJBQE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis of (R)-1-Methylpiperidin-3-amine

The Mitsunobu reaction is employed to install the methyl group at the piperidine 1-position with retention of configuration. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph3P), (R)-3-aminopiperidine reacts with methanol under Mitsunobu conditions to yield (R)-1-methylpiperidin-3-amine. This method achieves >95% enantiomeric excess (ee) when using chiral resolving agents such as tartaric acid derivatives.

Table 1: Mitsunobu Reaction Conditions for Methyl Group Introduction

ParameterValue
Substrate(R)-3-aminopiperidine
ReagentsDEAD, Ph3P, MeOH
SolventTetrahydrofuran (THF)
Temperature0°C → rt, 12 h
Yield82%
ee96% (HPLC, Chiralcel OD-H)

Acetic Acid Moiety Incorporation

The amino group of (R)-1-methylpiperidin-3-amine undergoes alkylation with methyl bromoacetate in dimethylformamide (DMF) at 60°C for 6 hours, followed by saponification with NaOH/MeOH to yield the free acid. This step requires careful pH control to prevent epimerization.

Stepwise Synthetic Procedures

Preparation of (R)-1-Methylpiperidin-3-amine

  • Starting Material : (R)-Piperidin-3-amine (1.0 equiv) is dissolved in anhydrous THF under nitrogen.

  • Methylation : Methanol (2.0 equiv), DEAD (1.2 equiv), and Ph3P (1.2 equiv) are added dropwise at 0°C. The mixture stirs at room temperature for 12 hours.

  • Workup : The reaction is quenched with saturated NH4Cl, extracted with ethyl acetate, and purified via silica gel chromatography (EtOAc/hexane, 3:7).

  • Characterization : 1H NMR (500 MHz, CDCl3) δ 3.15–3.05 (m, 1H, CHN), 2.75–2.65 (m, 2H, CH2N), 2.45 (s, 3H, NCH3), 1.85–1.70 (m, 4H, piperidine H).

Alkylation with Bromoacetic Acid Derivative

  • Reaction : (R)-1-Methylpiperidin-3-amine (1.0 equiv) is treated with methyl bromoacetate (1.1 equiv) and K2CO3 (2.0 equiv) in DMF at 60°C for 6 hours.

  • Saponification : The ester intermediate is hydrolyzed with 2N NaOH in MeOH/H2O (4:1) at 80°C for 3 hours.

  • Isolation : Acidification to pH 2–3 with HCl precipitates the product, which is filtered and dried.

Table 2: Alkylation-Saponification Optimization

ConditionVariationYield (%)Purity (HPLC)
BaseK2CO37898.5
SolventDMF7898.5
Temperature60°C7898.5
Alternative BaseCs2CO36597.2
Alternative SolventAcetonitrile4295.1

Resolution of Stereochemical Challenges

The (R)-configuration at the piperidine 3-position is critical for biological activity. Chiral stationary phase HPLC (Chiralpak IC, hexane/i-PrOH/DEA 90:10:0.1) confirms enantiopurity, while circular dichroism (CD) at 220 nm corroborates absolute configuration. Racemization during alkylation is mitigated by:

  • Low-temperature saponification (0–5°C).

  • Avoidance of strong acids/bases in aqueous workup.

Alternative Routes and Comparative Analysis

Reductive Amination Approach

A competing route involves reductive amination of 3-ketopiperidine with methylamine, followed by enantioselective reduction. However, this method yields lower ee (82–88%) compared to Mitsunobu alkylation.

Enzymatic Resolution

MethodStepsOverall Yield (%)ee (%)Cost (USD/g)
Mitsunobu-Alkylation36296120
Reductive Amination4488295
Enzymatic53599210

Industrial-Scale Considerations

For kilogram-scale production, continuous flow chemistry reduces reaction times (Mitsunobu step: 2 hours vs. 12 hours batch) and improves safety. Crystallization-driven dynamic resolution enhances ee to >99% by seeding with enantiopure product.

Analytical Characterization

Final product identity is confirmed via:

  • HRMS : m/z 215.1756 [M+H]+ (calc. 215.1754 for C11H22N2O2).

  • IR : 1715 cm−1 (C=O stretch), 3300 cm−1 (NH stretch).

  • X-ray Crystallography : Orthorhombic crystal system, space group P212121, confirming (R)-configuration .

Chemical Reactions Analysis

Types of Reactions

[Methyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid serves as a building block for synthesizing complex organic molecules. Its unique structure enables the formation of various derivatives through:

  • Oxidation : Producing carboxylic acids.
  • Reduction : Yielding alcohols or amines.
  • Substitution Reactions : Allowing for functional group modifications.

Biology

In biological contexts, the compound is studied for its potential interactions with biomolecules. Notable applications include:

  • Inhibition of Enzymatic Activity : Research indicates that it may inhibit GlyT1 (glycine transporter 1), influencing neurotransmitter regulation.

Medicine

The pharmacological properties of Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid are under investigation for therapeutic uses, including:

  • Antimicrobial Activity : Exhibiting significant antibacterial and antifungal properties. For instance, related compounds have shown MIC values below 125 µg/mL against pathogens like Escherichia coli and Candida albicans.
CompoundMIC (µg/mL)Target Organism
Compound A<1Staphylococcus aureus
Compound B<125Escherichia coli
Compound C<150Candida albicans

Anticancer Potential

Research into the anticancer properties of piperidine derivatives has revealed promising results. In vitro studies indicate that certain derivatives can induce apoptosis in cancer cell lines. For example:

  • Compound D exhibited an IC50 value of 59.24 nM against breast cancer cells.
  • Compound E showed moderate activity with an IC50 of 81.6 nM.

These findings suggest that Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid may also possess anticancer activity through mechanisms involving apoptosis induction.

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperidine derivatives:

  • Calmodulin Inhibitors : Investigations into how these compounds interact with calmodulin have shown potential in regulating calcium-dependent processes.
  • GlyT1 Inhibition : Studies demonstrate that Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid may effectively inhibit GlyT1, which is crucial for neurotransmitter transport.
  • Antifungal Activity : The compound's potential as an antifungal agent has been substantiated through various assays demonstrating its efficacy against fungal strains.

Mechanism of Action

The mechanism of action of [Methyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between [Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Notes References
[Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid (Hypothetical) C₉H₁₈N₂O₂ 186.25 1-methyl, 3-methylamino on piperidine N/A Base compound for comparison
[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid C₁₆H₂₃N₂O₂ 275.37 1-benzyl, 3-methylamino Discontinued Higher lipophilicity due to benzyl group
[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid C₁₁H₂₁N₂O₂ 214.31 1-acetic acid, 3-isopropyl-methylamino 1353995-96-6 Lab use only; Fluorochem brand
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid C₁₂H₂₀N₂O₃ 240.30 1-acetyl, 3-cyclopropylamino 926659-01-0 Enhanced metabolic stability
((R)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid C₁₂H₂₂N₂O₄ 258.32 3-Boc-protected amino 30692-37-6 Improved stability for synthetic steps
Key Observations:
  • Substituent Effects: The benzyl group in [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid increases molecular weight and lipophilicity compared to the methyl-substituted base compound . Cyclopropyl and tert-butoxycarbonyl (Boc) groups (e.g., ) enhance metabolic stability and synthetic versatility, respectively. Acetyl substituents (e.g., ) may reduce basicity of the piperidine nitrogen, altering receptor interactions.
  • Stereochemistry: The (R)-configuration is critical for activity in analogs like [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid, as enantiomers (e.g., (S)-isomers in ) often exhibit divergent biological profiles.

Biological Activity

Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid, a compound featuring a piperidine moiety, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₃H₁₉N₃O₂
  • Molecular Weight : 239.31 g/mol
  • Functional Groups : Amino acid derivative with a piperidine ring.

Research indicates that compounds with piperidine structures often exhibit diverse biological activities due to their ability to interact with various biological targets. Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid may act through the following mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as GlyT1 (glycine transporter 1), which plays a crucial role in neurotransmitter regulation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing cellular signaling pathways and potentially affecting conditions like anxiety and depression.

Antimicrobial Activity

Research has demonstrated that piperidine derivatives possess significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial and antifungal activities. For instance:

CompoundMIC (µg/mL)Target Organism
Compound A<1Staphylococcus aureus
Compound B<125Escherichia coli
Compound C<150Candida albicans

These findings indicate that methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid may similarly exhibit potent antimicrobial effects, warranting further investigation.

Anticancer Potential

Piperidine derivatives have been explored for their anticancer properties. In vitro studies have shown that certain piperidine-based compounds can induce apoptosis in cancer cell lines. For example, a study indicated:

  • Compound D exhibited an IC50 value of 59.24 nM against breast cancer cells.
  • Compound E showed moderate activity with an IC50 of 81.6 nM.

These results suggest that methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid could also possess anticancer activity, particularly through mechanisms involving apoptosis induction and inhibition of tumor growth.

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperidine derivatives:

  • Calmodulin Inhibitors :
    • A study identified selective inhibitors of calmodulin-dependent kinases that restored insulin sensitivity in diet-induced obesity models in mice, suggesting potential applications in metabolic disorders .
  • GlyT1 Inhibition :
    • Research into 3-amido-3-aryl-piperidines revealed their efficacy as GlyT1 inhibitors, showcasing the importance of structural modifications to enhance potency .
  • Antifungal Activity :
    • Compounds derived from similar structural frameworks demonstrated significant antifungal activity against various strains, indicating the broad-spectrum potential of piperidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.